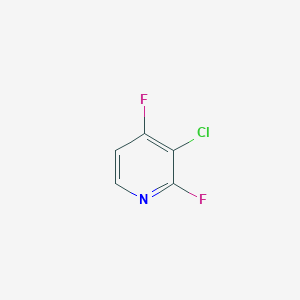

3-Chloro-2,4-difluoropyridine

Description

Historical Context of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic ring containing one nitrogen atom, was first isolated from coal tar in the 19th century. ambeed.com This discovery marked a significant milestone in organic chemistry, opening the door to the systematic study of heterocyclic compounds. ambeed.com Early research focused on understanding the unique structure and reactivity of the pyridine ring, which is analogous to benzene (B151609) but with distinct electronic properties due to the presence of the electron-withdrawing nitrogen atom. ambeed.com The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881, allowed for the controlled production of a wide array of pyridine derivatives, moving beyond reliance on coal tar as a source. googleapis.com This synthetic accessibility fueled extensive exploration of their applications across various scientific disciplines. ambeed.com

Strategic Importance of Halogenation in Pyridine Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine scaffold is a key strategy for synthetic chemists. Halogenation significantly influences the electronic properties of the pyridine ring, enhancing its reactivity toward nucleophilic substitution reactions which are otherwise challenging with the unfunctionalized parent ring. thieme-connect.com The type of halogen and its position on the ring dictate the regioselectivity of subsequent reactions, allowing for precise control over the synthesis of complex molecules. researchgate.net

Halogenated pyridines serve as versatile building blocks and key intermediates in the synthesis of a vast number of commercially important compounds, including pharmaceuticals, herbicides, insecticides, and fungicides. researchgate.net The presence of halogens can also directly contribute to the biological activity of the final molecule by participating in halogen bonding or by altering properties like metabolic stability and membrane permeability. jindunchemistry.com

Overview of Research Trajectories for 3-Chloro-2,4-difluoropyridine

This compound has emerged as a valuable building block in synthetic chemistry. Its specific arrangement of one chlorine and two fluorine atoms on the pyridine ring creates a unique reactivity profile, making it a target for researchers developing new synthetic methodologies. Research involving this compound often focuses on its use as an intermediate in the synthesis of more complex, highly functionalized molecules. cymitquimica.comcymitquimica.com

The primary research trajectory for this compound involves its application in nucleophilic substitution and cross-coupling reactions. ambeed.comjindunchemistry.comcymitquimica.com Chemists utilize the differential reactivity of the halogen substituents to introduce a variety of functional groups in a controlled manner. This makes the compound a key precursor for creating libraries of novel compounds for biological screening.

Interdisciplinary Relevance of this compound Research in Synthetic Chemistry and Life Sciences

The significance of this compound extends beyond pure synthetic chemistry into the life sciences. Its role as a versatile intermediate makes it highly relevant for medicinal chemistry and agrochemical research. cymitquimica.comcymitquimica.com In medicinal chemistry, derivatives of halogenated pyridines are investigated for a wide range of therapeutic applications, including as enzyme inhibitors and potential treatments for infectious diseases and central nervous system disorders. The specific substitution pattern of this compound allows for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for biological targets.

In the field of agrochemicals, this compound serves as a precursor for the development of new herbicides and insecticides. jindunchemistry.com The incorporation of the fluorinated and chlorinated pyridine core can lead to active ingredients with improved potency and metabolic stability in the environment. jindunchemistry.com The continued exploration of this compound and its reactions is therefore crucial for the discovery and development of new molecules that can address challenges in both human health and agriculture.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,4-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-4-3(7)1-2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWGESCEYWGLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634453 | |

| Record name | 3-Chloro-2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-01-6 | |

| Record name | 3-Chloro-2,4-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2,4 Difluoropyridine

Retrosynthetic Analysis of 3-Chloro-2,4-difluoropyridine

A retrosynthetic analysis of this compound suggests several potential disconnection points. The carbon-chlorine and carbon-fluorine bonds are the most logical points for disconnection. One approach involves the late-stage introduction of the chlorine or fluorine atoms onto a pre-functionalized pyridine (B92270) ring. For instance, a difluoropyridine precursor could be chlorinated, or a chlorofluoropyridine could undergo a subsequent fluorination or chlorination step.

Another strategy involves the construction of the pyridine ring from acyclic precursors already bearing the required substitution pattern or functional groups that can be readily converted to the target halogens. This could involve condensation reactions of dicarbonyl compounds with ammonia (B1221849) or other nitrogen sources. figshare.comnih.gov For example, a 2-fluoro-1,3-dicarbonyl compound could undergo a Michael addition and subsequent annulation to form a polysubstituted pyridine. figshare.comnih.gov

A plausible retrosynthetic pathway for this compound could start from 2,3,5-trichloropyridine (B95902). This precursor could undergo sequential halogen exchange (Halex) reactions, where chlorine atoms are selectively replaced by fluorine. The reactivity of the different chlorine positions on the pyridine ring towards nucleophilic substitution plays a crucial role in the regioselectivity of this approach.

Classical Synthetic Routes to this compound and its Precursors

Classical synthetic methods for preparing polysubstituted pyridines often rely on multi-step sequences involving halogenation, fluorination, and the regioselective construction of the pyridine ring.

Halogenation Strategies for Pyridine Ring Functionalization

The direct chlorination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, under forcing conditions or with specific catalysts, chlorination can be achieved. For instance, the chlorination of pyridine precursors can be a key step in accessing the necessary starting materials. agropages.com The introduction of a chlorine atom at the 3-position of a difluoropyridine would be a direct route to the target molecule.

Fluorination Methodologies in Pyridine Synthesis

Fluorination of chloropyridines is a common strategy for synthesizing fluorinated pyridines. The Halex reaction, involving the exchange of chlorine for fluorine using a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent, is a widely used method. googleapis.comgoogle.comgoogleapis.com The temperature and choice of solvent are critical parameters to control the extent and regioselectivity of the fluorination. For example, the reaction of 2,3,5-trichloropyridine with potassium fluoride can yield 5-chloro-2,3-difluoropyridine (B143520). google.comthieme-connect.com The initial step often involves the substitution of the more reactive chlorine at the 2-position, followed by the substitution at the 3-position at a higher temperature. google.com The use of phase-transfer catalysts can enhance the efficiency of these reactions. google.com Milder fluorinating agents, such as in situ generated anhydrous tetrabutylammonium (B224687) fluoride, have also been developed for the fluorination of chloropyridines at room temperature. acs.org

Electrochemical fluorination represents another approach, although it can lead to extensive fragmentation of the pyridine ring. oup.com

Regioselective Synthesis Approaches to Polysubstituted Pyridines

The regioselective synthesis of polysubstituted pyridines is crucial for obtaining the desired isomer. organic-chemistry.org Various condensation reactions have been developed to construct the pyridine ring with specific substitution patterns. figshare.comnih.gov For instance, a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization sequence using a 2-fluoro-1,3-dicarbonyl starting material can lead to polysubstituted pyridines. figshare.comnih.gov

Directed ortho-metalation is another powerful tool for the regioselective functionalization of pyridines. researchgate.netusp.br By using a directing group, a specific position on the pyridine ring can be metalated and subsequently reacted with an electrophile to introduce a substituent. This method allows for precise control over the substitution pattern.

Modern Catalytic Approaches to this compound Synthesis

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Halogenation and Cross-Coupling Strategies

Transition metal-catalyzed reactions have become indispensable in the synthesis of functionalized aromatic and heteroaromatic compounds. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used to form carbon-carbon bonds on the pyridine ring. vulcanchem.comambeed.com While not directly leading to this compound, these methods are crucial for the synthesis of highly functionalized pyridine precursors.

Rhodium(III)-catalyzed C-H activation and coupling of α,β-unsaturated oximes with alkenes provides a regioselective route to substituted pyridines. nih.gov While this specific reaction may not directly yield the target molecule, it exemplifies the power of modern catalytic methods in constructing complex pyridine structures.

Palladium-catalyzed amination reactions are also important for the synthesis of aminopyridine derivatives, which can be precursors to other functionalized pyridines. Furthermore, transition metal catalysts can be employed in halogenation reactions, sometimes offering milder conditions and improved selectivity compared to classical methods. mt.com

Below is a table summarizing some of the key synthetic approaches discussed:

| Synthetic Approach | Description | Key Reagents/Conditions | Reference(s) |

| Halogen Exchange (Halex) | Replacement of chlorine with fluorine on a polychloropyridine precursor. | KF or CsF in polar aprotic solvents (e.g., sulfolane (B150427), DMF) at elevated temperatures. | googleapis.comgoogle.comgoogleapis.comthieme-connect.com |

| One-Pot Annulation | Construction of the pyridine ring from acyclic precursors. | 2-fluoro-1,3-dicarbonyls, Michael addition, annulation. | figshare.comnih.gov |

| Directed ortho-Metalation | Regioselective functionalization of the pyridine ring. | Organolithium bases (e.g., LDA), followed by an electrophile. | researchgate.netusp.br |

| Transition Metal Catalysis | C-H activation, cross-coupling, and amination reactions. | Pd, Rh catalysts. | vulcanchem.comambeed.comnih.gov |

Organocatalytic Methods for Pyridine Derivatization

While specific organocatalytic methods for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the broader field of organocatalytic pyridine derivatization offers valuable insights into potential synthetic strategies. Organocatalysis presents a milder and often more environmentally friendly alternative to traditional metal-catalyzed reactions.

Recent research has highlighted photochemical methods for the functionalization of pyridines. nih.govacs.org One such method employs a dithiophosphoric acid as a multi-tasking organocatalyst. nih.govacs.org This catalyst facilitates the protonation of pyridine, followed by a single-electron transfer (SET) to form a pyridinyl radical, which can then couple with other radical species. nih.govacs.org This approach allows for the formation of new carbon-carbon bonds at various positions on the pyridine ring, offering a novel strategy for creating derivatives that might be difficult to access through classical methods. acs.org

Another organocatalytic approach involves the use of 4-dimethylaminopyridine (B28879) (DMAP) to activate α-chloro acetic esters, which then react with unsaturated imines to form substituted pyridines. rsc.org This method is advantageous due to the low cost and ready availability of the DMAP catalyst. rsc.org Isothioureas and amines have also been employed as organocatalysts in reactions involving 1-azadienes to synthesize functionalized pyridines. rsc.org These methods typically proceed under mild conditions, making them attractive for the synthesis of pyridines with sensitive functional groups. rsc.org

The development of these organocatalytic strategies for pyridine functionalization provides a foundation for future research into the targeted synthesis of compounds like this compound. uiowa.edu By adapting these methods, it may be possible to introduce the desired chloro and fluoro substituents with high regioselectivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of safer solvents, waste reduction, and maximizing atom economy.

Solvent-Free and Aqueous-Phase Synthesis Techniques

While the direct synthesis of this compound in solvent-free or aqueous-phase conditions is not prominently described, related processes offer a glimpse into the potential for greener alternatives. The use of microreactor technology in flow chemistry has shown promise for conducting reactions under greener conditions. beilstein-journals.org Flow systems can enable precise control over reaction parameters, potentially reducing the need for large volumes of solvents and allowing for the use of less hazardous reagents. beilstein-journals.org For instance, flow chemistry has been successfully applied to the functionalization of other fluorinated pyridines, demonstrating its potential for safer and more efficient synthesis. beilstein-journals.org

Atom Economy and Waste Minimization in Synthetic Pathways

The synthesis of fluorinated pyridines often involves halogen exchange (HALEX) reactions, where chlorine atoms are replaced with fluorine. A common starting material for such syntheses is pentachloropyridine (B147404). googleapis.com The reaction of pentachloropyridine with potassium fluoride can yield a mixture of fluorinated pyridines, including 3,5-dichloro-2,4,6-trifluoropyridine (B155018) and 3-chloro-2,4,5,6-tetrafluoropyridine (B156645). googleapis.com

A significant advancement in this area is the development of a one-pot synthesis method starting from 2-aminopyridine. This process involves chlorination, diazotization, a Sandmeyer reaction to produce 2,3,5-trichloropyridine, and subsequent fluorination. google.com This multi-step, one-pot approach can achieve a high yield of 90% and a purity of 96.8% for the final product, 5-chloro-2,3-difluoropyridine, a structural isomer of the target compound. google.com Such a process inherently improves atom economy and reduces waste by minimizing the isolation and purification of intermediates.

The choice of fluorinating agent and solvent system also plays a critical role in waste minimization. The use of a mixture of cesium fluoride and potassium fluoride in a solvent system of sulfolane and dimethyl sulfoxide (B87167) has been shown to be effective. google.com

Process Optimization and Scalability Considerations for this compound Production

The industrial production of this compound necessitates careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness.

A key synthetic route involves the fluorination of a polychlorinated pyridine precursor. For instance, the synthesis of 5-chloro-2,3-difluoropyridine, a closely related isomer, starts from 2,3,5-trichloropyridine. google.com The reaction is typically carried out using potassium fluoride as the fluorinating agent in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide or tetrabutylphosphonium (B1682233) bromide. google.com The temperature profile is crucial; an initial lower temperature (180-190 °C) favors the formation of the monofluorinated intermediate, 2-fluoro-3,5-dichloropyridine, while a subsequent higher temperature (200-210 °C) drives the reaction towards the desired difluorinated product. google.com This staged temperature approach can lead to a transformation efficiency of up to 100% for the starting material. google.com

The choice of solvent is also a critical parameter. Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), and sulfolane are commonly used. google.com The use of a polar aprotic solvent like N,N'-dimethylpropyleneurea (DMPU) has been shown to produce good yields. google.com

For scalability, continuous processing offers advantages over batch production. Flow chemistry, utilizing microreactors, can provide better heat and mass transfer, leading to improved reaction control and safety, which is particularly important for exothermic fluorination reactions. beilstein-journals.org This technology has been successfully applied to the synthesis of other fluorinated compounds and holds significant potential for the large-scale production of this compound. beilstein-journals.org

| Parameter | Condition | Yield/Outcome | Reference |

| Starting Material | 2,3,5-Trichloropyridine | - | google.com |

| Fluorinating Agent | Potassium Fluoride | - | google.com |

| Catalyst | Tetraphenylphosphonium bromide | - | google.com |

| Temperature | 180-190 °C then 200-210 °C | Up to 40% yield of difluoropyridine | google.com |

| Solvent | N,N'-Dimethylpropyleneurea (DMPU) | 59.9% product yield | google.com |

| Solvent | Sulfolane | 96.1% product yield (mainly DCFP) | google.com |

Reactivity and Mechanistic Studies of 3 Chloro 2,4 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 3-Chloro-2,4-difluoropyridine

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings, such as pyridines bearing halogen substituents. The reactivity and regioselectivity of these reactions are intricately governed by the electronic and steric environment of the substitution sites. In the case of this compound, the presence of three halogen atoms at distinct positions on the pyridine (B92270) ring presents a complex and interesting case for studying the principles of SNAr reactions.

Regioselectivity in SNAr Reactions: Influence of Halogen Identity and Position

The regioselectivity of nucleophilic attack on polyhalogenated pyridines is a subject of considerable interest. Generally, nucleophilic substitution on halopyridines is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance. vaia.com In 2,4-dihalopyridines and 2,4,6-trihalopyridines, substitution typically occurs preferentially at the 4-position. researchgate.net

For this compound, the situation is more nuanced due to the presence of different halogens. The order of leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the order in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes the transition state leading to this intermediate. thieme-connect.com

In the context of this compound, the fluorine atom at the 4-position is the most activated towards nucleophilic attack. This is due to both the superior leaving group ability of fluoride (B91410) in SNAr and the strong resonance stabilization of the intermediate formed upon attack at the para position relative to the ring nitrogen. The fluorine at the 2-position is also activated, but generally to a lesser extent than the 4-position. The chlorine at the 3-position is the least reactive site for nucleophilic substitution. Attack at the 3-position does not benefit from direct resonance stabilization by the pyridine nitrogen. vaia.comthieme-connect.com

However, the regioselectivity can be influenced by the introduction of other substituents on the ring. For instance, the introduction of a bulky trialkylsilyl group at the 5-position of 2,4-dihalopyridines can completely reverse the regioselectivity, favoring substitution at the 2-position. researchgate.netresearchgate.net This demonstrates that steric hindrance can play a crucial role in directing the outcome of these reactions.

Kinetics and Thermodynamics of Nucleophilic Displacement at C-3, C-2, and C-4 Positions

The kinetics of nucleophilic displacement in halogenated pyridines are highly dependent on the position of the halogen and the nature of the activating groups. The rate of reaction generally follows the order of stability of the Meisenheimer intermediate. For this compound, the attack at C-4 is kinetically favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. Attack at C-2 is the next most favorable pathway for the same reason. In contrast, attack at C-3 results in an intermediate where the negative charge cannot be directly stabilized by the ring nitrogen, leading to a significantly higher activation energy and a much slower reaction rate. vaia.comthieme-connect.com

Thermodynamically, the stability of the products also plays a role. The C-F bond is significantly stronger than the C-Cl bond. However, in SNAr reactions, the cleavage of the carbon-halogen bond is not the rate-determining step. The dominant factor is the stabilization of the anionic intermediate. The high electronegativity of fluorine makes it particularly effective at stabilizing this intermediate, thus accelerating the reaction rate. thieme-connect.com

Quantitative kinetic studies on variously substituted pyridines have shown that the activating effect of the ring nitrogen is comparable to that of a nitro group in an aromatic ring. thieme-connect.com This underscores the high reactivity of positions 2 and 4 in pyridines towards nucleophiles.

Effects of Nucleophile Structure and Reaction Conditions on Reactivity Profile

The structure of the nucleophile and the reaction conditions, including the solvent and base, can have a profound impact on the reactivity and regioselectivity of SNAr reactions.

Nucleophile Structure: Hard nucleophiles, such as alkoxides and amines, generally favor attack at the most electron-deficient positions. Softer nucleophiles may exhibit different selectivity profiles. The steric bulk of the nucleophile can also influence the site of attack. A bulky nucleophile may preferentially react at a less sterically hindered position, even if it is electronically less activated.

Reaction Conditions: The choice of solvent can significantly alter the course of the reaction. Polar aprotic solvents like DMSO, DMF, and THF are commonly used for SNAr reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. lookchem.com In some cases, the regioselectivity of substitution can be dramatically altered by changing the reaction medium. researchgate.net The presence and nature of a base are also critical, particularly when the nucleophile is a neutral molecule like an alcohol or an amine, as the base is required to generate the more reactive anionic nucleophile or to neutralize the acid formed during the reaction. libretexts.org

For example, in the etherification of 2,4-difluoroarylcarboxamides, varying the reaction conditions can shift the ortho/para regioselectivity from over 500:1 to 1:20. nih.gov This highlights the critical role of reaction optimization in controlling the outcome of SNAr reactions on polyhalogenated systems.

Halogen-Metal Exchange Reactions of this compound

Halogen-metal exchange is a powerful tool in organic synthesis for the generation of organometallic reagents, which can then be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This method is particularly useful for the functionalization of aromatic and heteroaromatic compounds.

Lithiation and Grignard Reagent Formation from Halogenated Sites

The formation of organolithium and Grignard reagents from halogenated pyridines is a common strategy for creating reactive intermediates. The regioselectivity of this process is governed by factors such as the nature of the halogen, the stability of the resulting organometallic species, and the reaction conditions. Generally, the order of reactivity for halogen-metal exchange is I > Br > Cl. Fluorine is typically unreactive under these conditions.

In the case of this compound, direct halogen-metal exchange at the chlorine-bearing carbon (C-3) would be the most likely pathway if a strong organolithium reagent like n-butyllithium or t-butyllithium is used at low temperatures. researchgate.netarkat-usa.org The fluorine atoms are generally inert to this type of reaction. The resulting 2,4-difluoro-3-lithiopyridine would be a valuable intermediate for further functionalization.

Alternatively, directed ortho-metalation (DoM) can be employed. In this approach, a substituent on the ring directs the deprotonation of an adjacent position. While this compound itself does not have a strong directing group, related systems demonstrate the principles. For instance, 3-chloropyridine (B48278) can be lithiated at the 2-position using lithium diisopropylamide (LDA). researchgate.net The regioselectivity of lithiation can be highly dependent on the base and additives used.

Grignard reagents are typically formed by the reaction of an organic halide with magnesium metal. sigmaaldrich.comchemguide.co.uk For this compound, the formation of a Grignard reagent at the C-3 position would be expected upon reaction with magnesium. The resulting 3-(chloromagnesium)-2,4-difluoropyridine could then participate in various coupling reactions.

Cross-Coupling Reactions Utilizing Organometallic Intermediates (e.g., Suzuki, Stille, Negishi)

The organometallic intermediates generated from this compound via halogen-metal exchange are versatile precursors for a range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.org The organolithium or Grignard reagent derived from this compound could be converted to a boronic acid or boronic ester. This boron-containing derivative could then be coupled with various aryl or vinyl halides to introduce new substituents at the 3-position of the pyridine ring. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille coupling reaction utilizes organotin compounds (organostannanes) as the organometallic partner. numberanalytics.comnih.gov The 3-lithiated or 3-magnesiated pyridine intermediate can be quenched with a trialkyltin halide to form the corresponding 2,4-difluoro-3-(trialkylstannyl)pyridine. This organostannane can then undergo Stille coupling with a variety of organic halides or triflates. researchgate.netmdpi.com The Stille reaction is known for its tolerance of a wide range of functional groups. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Negishi Coupling: The Negishi coupling employs organozinc reagents. wikipedia.orgnumberanalytics.com The 3-lithiated pyridine can be transmetalated with a zinc salt (e.g., ZnCl2) to generate the corresponding organozinc intermediate. researchgate.netnih.govacs.org This organozinc species can then be used in a Negishi cross-coupling reaction with an organic halide. wikipedia.orgnumberanalytics.com Negishi couplings are often highly efficient and can be used to form C-C bonds between sp, sp2, and sp3 hybridized carbons. wikipedia.org

The general scheme for these cross-coupling reactions starting from this compound would involve the initial formation of the organometallic species at the 3-position, followed by the palladium-catalyzed coupling with a suitable partner. The choice of coupling reaction often depends on the specific substrates and the desired functional group tolerance.

Electrophilic Aromatic Substitution (EAS) Attempts and Ring Activation/Deactivation Phenomena

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. uoanbar.edu.iq This characteristic makes pyridine and its derivatives significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iqlibretexts.org In acidic conditions, typically required for EAS reactions, the ring is further deactivated by the protonation of the nitrogen atom, which creates a positively charged pyridinium (B92312) ion and drastically reduces the ring's nucleophilicity. uoanbar.edu.iq

The presence of halogen substituents further exacerbates this deactivation. Halogens exert a strong inductive electron-withdrawing effect, which further depletes the aromatic ring of electron density. uci.edulibretexts.org In the case of this compound, the cumulative deactivating effects of the pyridine nitrogen and three strongly electronegative halogen atoms (two fluorine, one chlorine) render the aromatic ring exceptionally electron-poor. cymitquimica.com Consequently, the scaffold is highly resistant to attack by electrophiles. Standard EAS reactions such as nitration, Friedel-Crafts alkylation or acylation, and halogenation, which readily occur on activated or even neutral benzene rings, are not expected to proceed under typical conditions for this compound. The severe deactivation of the ring makes it a formidable challenge to achieve electrophilic substitution, with no common examples reported in the literature.

Radical Reactions Involving this compound

While ionic pathways like EAS are disfavored, radical reactions offer an alternative mechanism for the transformation of polyhalogenated heterocycles. One potential pathway is hydrodehalogenation via an electron-transfer radical anion fragmentation mechanism. mdpi.com In this type of reaction, the trend is often for the bond to the heavier halogen to undergo fragmentation more readily. mdpi.com This would suggest a potential preference for C-Cl bond cleavage over C-F bond cleavage in this compound under such radical conditions. This reactivity pattern is contrary to the selectivity observed in nucleophilic aromatic substitution, where C-F bonds are often more labile. mdpi.com

Another potential radical process is radical-mediated fluorination, although this is generally used in the synthesis of such compounds rather than their subsequent reaction. These reactions often require harsh conditions and can suffer from a lack of regioselectivity, potentially yielding complex product mixtures. While specific radical reactions initiated from this compound are not extensively documented, these mechanistic principles suggest that radical pathways could lead to different reactivity and selectivity compared to the more commonly observed ionic substitution reactions.

Functional Group Interconversions on the this compound Scaffold

Functionalization of the this compound ring is dominated by reactions that modify the existing substituents or the pyridine nitrogen, rather than substituting the ring's hydrogen atoms.

Selective Reduction and Oxidation Reactions

Oxidation: The pyridine nitrogen atom can be readily oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. lookchem.comumich.edu The resulting N-oxide group alters the electronic properties of the ring, which can influence the regioselectivity of subsequent reactions. msu.edu

Reduction: Selective reduction of the halogen atoms is a key transformation. Catalytic hydrodefluorination (HDF) has been shown to be highly regioselective in closely related systems. For example, in the reduction of 3-chloro-2,4,5,6-tetrafluoropyridine (B156645) using an iridium catalyst, the C-F bond at the 4-position is cleaved specifically, leaving the C-Cl bond and other C-F bonds intact. mdpi.com This selectivity is attributed to a nucleophilic aromatic substitution (SNAr) mechanism, where the hydride acts as the nucleophile. mdpi.com This demonstrates that under specific catalytic conditions, selective C-F bond reduction can be achieved over C-Cl bond reduction, a synthetically valuable transformation. General reduction methods, such as catalytic hydrogenation, can also be employed to remove halogen substituents. lookchem.com

Conversion of Halogen to Other Functional Groups (e.g., Nitriles, Amines, Alcohols)

The most prevalent and synthetically useful reactions of this compound involve nucleophilic aromatic substitution (SNAr), where a halogen is displaced by a nucleophile. The regioselectivity of this reaction is governed by the activating effect of the pyridine nitrogen.

Reactivity Hierarchy: The positions ortho (2,6) and para (4) to the ring nitrogen are electronically activated towards nucleophilic attack. thieme-connect.commsu.edu In this compound, the fluorine atom at the C-4 position is the most reactive site, being para to the nitrogen. The fluorine at the C-2 position (ortho to nitrogen) is the next most reactive. The chlorine at the C-3 position is at a meta-like, resonance-disabled position and is the least susceptible to nucleophilic attack. thieme-connect.com Furthermore, in SNAr reactions on activated rings, fluoride is often a better leaving group than chloride. thieme-connect.com Therefore, nucleophilic attack will occur selectively and preferentially at the C-4 position.

This high regioselectivity allows for the precise introduction of various functional groups. The reaction of this compound with a range of nucleophiles is expected to yield 4-substituted-3-chloro-2-fluoropyridine derivatives.

| Nucleophile | Reagent Example | Resulting Functional Group at C-4 | Product Name Example | Supporting Principle/Analogy |

|---|---|---|---|---|

| Amine | Ammonia (B1221849) (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | Amino (-NH₂, -NHR, -NR₂) | 4-Amino-3-chloro-2-fluoropyridine | SNAr amination is a common reaction for halopyridines. msu.eduresearchgate.net |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (hydroxyl, -OH) | 3-Chloro-2-fluoro-4-hydroxypyridine | Hydrolysis of activated halopyridines to pyridones/hydroxypyridines. |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether (-OCH₃) | 3-Chloro-2-fluoro-4-methoxypyridine | Reaction of polyfluoropyridines with alkoxides is well-established. researchgate.net |

| Azide | Sodium Azide (NaN₃) | Azido (-N₃) | 4-Azido-3-chloro-2-fluoropyridine | Selective substitution on 3-chloro-2,4,5,6-tetrafluoropyridine occurs at C-4. scispace.com |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) | 3-Chloro-2-fluoro-4-(phenylthio)pyridine | Soft nucleophiles readily displace activated halogens. lookchem.com |

| Cyanide | Potassium Cyanide (KCN) | Nitrile (-CN) | 3-Chloro-2-fluoro-4-cyanopyridine | Displacement of halides by cyanide is a standard functional group interconversion. vanderbilt.edu |

Reaction Mechanism Elucidation through Isotopic Labeling and Advanced Kinetic Studies

The nucleophilic substitution reactions of this compound are understood to proceed via the SNAr mechanism. This pathway involves two steps: initial attack of the nucleophile on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (fluoride) to restore aromaticity. The high regioselectivity for attack at the C-4 position is strong evidence for this mechanism, as the negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative ring nitrogen. mdpi.com

Advanced Kinetic Studies: The SNAr reaction is typically a second-order process, where the reaction rate is dependent on the concentration of both the pyridine substrate and the nucleophile. libretexts.orgukessays.com Kinetic studies measuring the rate of reaction under varying concentrations of reactants would be expected to yield a second-order rate law (Rate = k[Substrate][Nucleophile]), confirming the bimolecular nature of the rate-determining step (nucleophilic attack). ukessays.comias.ac.in

Isotopic Labeling: While specific isotopic labeling studies on this compound are not prominent in the literature, this technique is a powerful tool for mechanistic elucidation. For instance, studying the kinetic isotope effect (KIE) by comparing the reaction rate of the standard substrate with one containing a heavier isotope at a specific position (e.g., replacing ¹²C with ¹³C or ¹⁴C at the site of attack) can provide insight into bond-forming and bond-breaking steps. A significant KIE for the C-F bond would indicate that this bond is being weakened or broken in the rate-determining step. However, for a classic SNAr mechanism, the first step (attack) is usually rate-limiting, and a primary KIE for the C-F bond would not be expected unless the second step (loss of fluoride) becomes rate-determining. Computational studies, such as quantum-chemical calculations, are also employed to model the reaction pathway, calculate the energies of intermediates and transition states, and rationalize the observed regioselectivity in related polyazido- and polyhalopyridine systems. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Chloro-2,4-difluoropyridine. By analyzing various NMR active nuclei and employing multidimensional techniques, a complete picture of the molecule's connectivity and spatial arrangement can be achieved.

Multinuclear NMR studies provide fundamental information about the chemical environment of each atom in this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are influenced by the adjacent fluorine and chlorine substituents.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each of the five carbon atoms in the pyridine ring will produce a distinct signal, with its chemical shift being highly dependent on the attached substituents (chlorine, fluorine, or hydrogen) and its position relative to the nitrogen atom. rsc.orgfluorine1.ru

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. man.ac.uk It provides distinct signals for the two fluorine atoms at the C2 and C4 positions, and their chemical shifts and coupling patterns can confirm their specific locations on the pyridine ring. rsc.orgfluorine1.ru The significant chemical shift range of ¹⁹F NMR allows for clear resolution of signals, even in complex molecules. nsf.gov

¹⁵N NMR: While less common, ¹⁵N NMR can offer valuable insights into the electronic environment of the nitrogen atom within the pyridine ring. fluorine1.ru The chemical shift of the nitrogen is sensitive to the electron-withdrawing effects of the halogen substituents. fluorine1.ru

A summary of typical NMR data for fluorinated pyridines is presented below:

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H | 6.5 - 8.5 | Doublet, Triplet | J(H,F), J(H,H) |

| ¹³C | 100 - 160 | Singlet, Doublet, Triplet | J(C,F) |

| ¹⁹F | -170 to -80 | Doublet, Multiplet | J(F,F), J(F,H) |

| ¹⁵N | -140 to -60 | Singlet | N/A |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. github.iosdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which helps in assigning the relative positions of the protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.educolumbia.edu This is fundamental for assigning the carbon signals corresponding to the protonated positions on the ring. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which can help in determining the spatial arrangement of the substituents on the pyridine ring. researchgate.net

For this compound, dynamic NMR studies are generally not applicable as there are no significant rotational barriers or fluxional processes expected under normal conditions due to the rigid aromatic ring structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound, as well as for studying its fragmentation behavior.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the characteristic fragmentation pathways of the molecule. mdpi.com For this compound, common fragmentation would involve the loss of chlorine, fluorine, or small neutral molecules like HCN. The fragmentation pattern can help to confirm the positions of the substituents on the pyridine ring.

Gas chromatography-mass spectrometry (GC-MS) is an essential tool for assessing the purity of this compound and for separating it from any potential isomers. rsc.orggoogle.com

Purity Assessment: GC separates the components of a mixture based on their volatility and interaction with the stationary phase, while the MS provides mass information for each separated component. This allows for the identification and quantification of any impurities present in the sample. rsc.org

Isomeric Differentiation: Different isomers of chloro-difluoropyridine will likely have slightly different retention times in the GC column, allowing for their separation. The mass spectra of these isomers, while potentially similar, may show subtle differences in their fragmentation patterns, aiding in their individual identification. glsciences.eu

A summary of the mass spectrometry data is provided in the table below:

| Technique | Information Obtained | Typical Observations |

| HRMS | Accurate mass, Elemental formula | Molecular ion peak corresponding to the exact mass of C₅H₂ClF₂N. |

| MS/MS | Fragmentation pathways, Structural confirmation | Loss of Cl, F, HCN from the parent ion. |

| GC-MS | Purity, Isomer separation | A major peak for this compound with minor peaks for any impurities or isomers. |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination and Supramolecular Interactions

Crystal Packing and Intermolecular Hydrogen Bonding Analysis

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. For fluorinated pyridines, these interactions can be complex, involving dipole-dipole forces and weak hydrogen bonds. acs.org While specific crystal structure data for this compound is not widely available in the search results, studies on related fluorinated and chlorinated pyridines provide valuable insights. For instance, the crystal structures of compounds like 2-chloropyridine (B119429) and various fluoropyridines have been analyzed to understand how halogen substituents influence molecular arrangement. researchgate.net The interplay of the chloro and fluoro substituents in this compound is expected to lead to a unique packing motif, likely influenced by C–H···F and C–H···N hydrogen bonds, as well as halogen···halogen interactions. The study of these interactions is critical for understanding the solid-state properties of the compound.

Co-crystallization Studies and Polymorphism Investigations

Co-crystallization involves combining two or more different molecules in a single crystal lattice, which can alter the physicochemical properties of the parent compound. Polymorphism refers to the ability of a compound to exist in more than one crystal form. Both are important areas of investigation in materials science and pharmaceuticals. While no specific studies on the co-crystallization or polymorphism of this compound were found, research on related structures like 4-chlorobenzonitrile, which exhibits polymorphism, highlights the potential for such phenomena in halogenated aromatic compounds. researchgate.net Investigating these aspects for this compound could reveal new solid forms with tailored properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and monitoring the progress of chemical reactions.

The IR and Raman spectra of pyridine and its derivatives are well-studied. cdnsciencepub.com For halogenated pyridines, the vibrational modes are influenced by the position and nature of the halogen substituents. researchgate.net In the case of this compound, characteristic bands corresponding to the C-Cl, C-F, and pyridine ring vibrations would be expected. For instance, studies on related compounds like 2,6-difluoropyridine (B73466) have shown excellent agreement between experimental and calculated vibrational frequencies. nih.gov

Below is a table summarizing typical IR absorption frequencies for related compounds, which can serve as a reference for analyzing the spectrum of this compound.

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

| C-F Stretch | 1200 - 1300 | Fluoropyridines |

| C-Cl Stretch | 700 - 850 | Chloropyridines |

| Pyridine Ring Breathing | 990 - 1050 | Pyridine |

| C-H Stretch (aromatic) | 3000 - 3100 | Pyridine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromaticity Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to study its electronic structure and aromaticity. The UV absorption spectrum of pyridine and its derivatives typically shows transitions originating from the π-electron system of the aromatic ring. nist.gov The introduction of halogen substituents can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. For example, the UV spectrum of 2,6-difluoropyridine shows an electronic transition to the S1(π,π) state at 37,820.2 cm⁻¹. researchgate.netnih.gov It is expected that the electronic spectrum of this compound would also be characterized by π-π transitions, with the positions of the absorption bands influenced by the combined electronic effects of the chlorine and fluorine atoms.

Chromatographic Techniques for Separation Science and Purity Assessment (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components of a mixture and assessing the purity of a compound.

HPLC: For pyridine derivatives, reversed-phase HPLC is a common analytical method. For instance, HPLC analysis of a related compound on a C18 column with an acetonitrile/water mobile phase showed a retention time of 12.3 minutes and a purity of >98%. vulcanchem.com Similar conditions could likely be adapted for the analysis of this compound.

GC: Gas chromatography is well-suited for the analysis of volatile compounds like halogenated pyridines. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification. Purity assessments of related compounds have been successfully performed using GC. For example, 5-chloro-2,3-difluoropyridine (B143520) has a reported purity of over 93.0% as determined by GC. tcichemicals.com Various processes for the preparation of difluorohalopyridines utilize GC for product analysis. google.comgoogleapis.com

The following table outlines typical chromatographic conditions used for related pyridine compounds.

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water | UV (e.g., 254 nm) | Purity assessment of a triazolopyridine derivative. vulcanchem.com |

| GC | Capillary (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity analysis of 5-chloro-2,3-difluoropyridine. tcichemicals.com |

Computational and Theoretical Investigations of 3 Chloro 2,4 Difluoropyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and molecular properties of compounds. For a molecule like 3-Chloro-2,4-difluoropyridine, these calculations would provide insights into its geometry, stability, and reactivity. For instance, a DFT study on the related compound 2-chloro-4-fluoropyridine (B1362352) calculated optimized structure parameters at the B3LYP level with a 6–311++G (d, p) basis set, revealing average C-C and C-N bond distances of 1.396 Å and 1.371 Å, respectively, confirming the planarity of the pyridine (B92270) ring aip.org. Similar calculations for this compound would be the first step in a comprehensive theoretical investigation.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other chemical species. The energy and distribution of these orbitals determine the molecule's nucleophilic and electrophilic nature. For substituted pyridines, the HOMO is often associated with the lone pair of electrons on the nitrogen atom or the π-system of the ring, while the LUMO is typically a π* anti-bonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In the case of this compound, the electron-withdrawing nature of the fluorine and chlorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to pyridine itself.

Electrostatic potential (ESP) maps are invaluable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For a halopyridine, the ESP map would likely show a region of negative potential around the nitrogen atom due to its lone pair, making it a site for protonation and interaction with electrophiles. Conversely, the electron-withdrawing halogen substituents would create regions of positive potential on the carbon atoms of the pyridine ring, particularly those bonded to the halogens, making them susceptible to nucleophilic attack. The chlorine atom, being less electronegative than fluorine, might also exhibit a region of positive potential known as a σ-hole along the C-Cl bond axis, which can participate in halogen bonding.

Conformational Analysis and Energy Landscapes of this compound Derivatives

While this compound itself is a rigid planar molecule, computational studies on its derivatives, where flexible side chains are introduced, would involve conformational analysis. This would identify the most stable conformations and the energy barriers between them. Such studies are crucial in drug design, where the three-dimensional shape of a molecule dictates its interaction with biological targets. For example, conformational analysis of fluorinated piperidine (B6355638) derivatives has been performed to understand their structural preferences researchgate.net.

Reaction Pathway Modeling and Transition State Theory for Reactivity Prediction

Computational modeling of reaction pathways using methods like transition state theory can provide detailed mechanistic insights into the reactivity of this compound. Nucleophilic aromatic substitution (SNAr) is a common reaction for electron-deficient pyridines. Theoretical studies can map out the potential energy surface for the reaction, identifying intermediates and transition states. This allows for the prediction of the most likely reaction products and the activation energies involved. For di- and trihalopyridines, the regioselectivity of nucleophilic substitution is a key area of investigation, with studies showing that substitution often occurs preferentially at the 4-position epfl.chresearchgate.net.

Solvation Models and Environmental Effects on Reactivity and Spectroscopy

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the electronic structure, reactivity, and spectroscopic properties of this compound. For instance, solvent polarity can affect the energies of the HOMO and LUMO, thereby altering reactivity. It can also influence the positions of absorption bands in the UV-visible spectrum. Studies on fluorinated pyridines have noted the impact of the solvent on NMR chemical shifts fluorine1.ru.

Applications of 3 Chloro 2,4 Difluoropyridine in Advanced Organic Synthesis

Building Block in Medicinal Chemistry for Drug Discovery

In medicinal chemistry, the pyridine (B92270) scaffold is a ubiquitous structural motif found in numerous therapeutic agents. The introduction of chlorine and fluorine atoms, as seen in 3-Chloro-2,4-difluoropyridine, can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. yychemical.comresearchgate.net This makes halogenated pyridines, including isomers like this compound, sought-after intermediates in the synthesis of new pharmaceutical candidates. bldpharm.comlookchem.com

This compound and its isomers serve as key intermediates in the synthesis of potential new drugs. lookchem.com The reactivity of the carbon-halogen bonds allows for various coupling reactions and nucleophilic substitutions, enabling the attachment of other molecular fragments to build more complex drug-like molecules. For example, related compounds like 5-chloro-2,3-difluoropyridine (B143520) are used in the synthesis of antiviral and anticancer drug candidates. nbinno.com Similarly, 3-chloro-2,6-difluoropyridine (B1590543) is described as a useful tool in drug discovery for developing new agents against cancer and viral infections. biosynth.com While specific, named pharmaceutical candidates derived directly from this compound are not extensively detailed in available research, the utility of its isomeric counterparts underscores the importance of this class of compounds. In one study, a "2,4-difluoropyridyl" moiety was incorporated into antitubercular agents, highlighting the potential of this substitution pattern in medicinal chemistry. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, helping researchers understand how the chemical structure of a compound affects its biological activity. Halogenated pyridines are frequently used in these studies to probe the electronic and steric requirements of drug-target interactions. By systematically modifying the substituents on the pyridine ring, chemists can optimize a compound's potency and selectivity.

| Research Area | Compound/Moiety Studied | Key SAR Finding |

| PI3Kβ Inhibition | 2-amino-3,5-difluoropyridine (B1273219) | Replacement with this moiety resulted in a significant loss of potency. nih.gov |

| Antitubercular Agents | 2,4-difluoropyridyl | Replacement of a biphenyl (B1667301) group with this moiety decreased activity. nih.gov |

| MET Kinase Inhibition | Scaffold from 5-chloro-2,3-difluoropyridine | Replacing the chlorine atom with bromine reduced kinase affinity by 3-fold. vulcanchem.com |

The pyridine ring is a privileged scaffold in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. The incorporation of chlorine and fluorine atoms can enhance the utility of this scaffold.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. Halogenated pyridines are common scaffolds for kinase inhibitors. fluorochem.co.uk For example, 3-chloro-2,6-difluoropyridine has been identified as a potent inhibitor of protein kinases. biosynth.com The related isomer, 3-chloro-2,5-difluoropyridine, is used as an intermediate to prepare selective protein kinase C θ (PKCθ) inhibitors for treating autoimmune diseases. chemicalbook.com

GPCR Ligands: G protein-coupled receptors (GPCRs) are another critical family of drug targets. nih.gov While specific examples using this compound are not prominent, the general utility of pyridine scaffolds in designing GPCR ligands is well-established.

Antiviral Agents: The development of new antiviral drugs is a constant necessity. Fluorinated pyridines and related nucleoside analogs are explored for their antiviral properties. nih.gov For instance, 2,4-difluoropyridine (B1303125) has been associated with the synthesis of antiviral agents. The broader class of halogenated pyridines, such as 3-chloro-2,6-difluoropyridine, is considered a useful tool for developing drugs against viral infections. biosynth.com

Precursor in Agrochemical Development

The pyridine moiety is a cornerstone in the agrochemical industry, forming the basis for many modern pesticides. agropages.com The inclusion of fluorine and chlorine atoms can dramatically increase the biological activity of these compounds, leading to higher efficacy at lower application rates and improved environmental profiles compared to older generations of pesticides. agropages.comglobalgrowthinsights.com

Halogenated pyridines like this compound are valuable precursors for a range of agrochemicals. yychemical.comresearchgate.net They are employed as intermediates in the synthesis of herbicides, fungicides, and insecticides. chembk.comchempanda.com For example, the related isomer 5-Chloro-2,3-difluoropyridine is a key intermediate for producing the pesticide ethyne (B1235809) oxalate. yancuichem.com Pyridine-based pesticides are considered part of the fourth generation of agrochemicals, known for high efficacy and low toxicity. agropages.com While specific commercial agrochemicals derived directly from this compound are not widely documented, the established role of its isomers highlights the importance of this chemical class in creating new crop protection solutions. semanticscholar.org

| Agrochemical Class | Role of Halogenated Pyridines | Specific Example (Isomer) |

| Herbicides | Serve as key chemical intermediates. chembk.com | Pyridine-based herbicides like fluazifop-p-butyl (B166164) are part of the modern agrochemical portfolio. agropages.com |

| Fungicides | Used as precursors for active ingredients. yychemical.comchempanda.com | Pyridine-based fungicides are widely used in agriculture. chempanda.com |

| Insecticides | Act as building blocks for synthesis. yychemical.com | 5-Chloro-2,3-difluoropyridine is an intermediate for the pesticide ethyne oxalate. yancuichem.com |

The development of new agrochemicals is driven by the need for high efficacy against target pests combined with a favorable safety profile for non-target organisms and the environment. globalgrowthinsights.com Pesticides containing a pyridine moiety are generally characterized as being highly efficient with low toxicity and enhanced longevity. agropages.com

Efficacy evaluation is a critical part of the registration process for any new plant protection product. fao.org Studies on pyridine-based insecticides have demonstrated high toxicological effectiveness against pests like aphids. acs.org The incorporation of fluorine, in particular, is noted to increase biological activity several times over, allowing for lower use rates and resulting in low soil residues, which meets increasingly stringent environmental standards. agropages.com While specific efficacy and environmental data for derivatives of this compound are not detailed in the available literature, the general class of fluorinated pyridine pesticides is recognized for its good environmental compatibility. agropages.comresearchgate.net

Intermediate in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into polymers can dramatically enhance properties such as thermal stability, chemical resistance, and hydrophobicity, while also imparting unique optical and electronic characteristics. mdpi.com Fluorinated pyridines are valuable monomers for creating high-performance polymers, and this compound serves as a potential precursor for such materials due to its reactive halogen sites. mdpi.comossila.com

While specific examples detailing the polymerization of this compound are not prevalent in the literature, the general methodologies for synthesizing polymers from highly halogenated pyridines, such as perfluoropyridine (PFPy), are well-established and applicable. The primary method involves nucleophilic aromatic substitution (SNAr), where the fluorine and/or chlorine atoms are displaced by nucleophiles. mdpi.com

Commonly, polycondensation reactions are employed, reacting the fluorinated pyridine with difunctional monomers like bisphenols or bis-thiols to yield poly(arylene ether)s or poly(arylene thioether)s, respectively. mdpi.com For instance, PFPy has been reacted with bisphenol A to form step-growth polymers. mdpi.com Similarly, reaction with 4,4'-thiobisbenzenethiol (B122378) can produce poly(arylene thioether)s. mdpi.com These reactions often require a base, such as potassium carbonate, and are conducted in polar aprotic solvents like dimethylacetamide (DMAc) or dimethylformamide (DMF) at elevated temperatures. mdpi.com

Given the reactivity of the C-Cl and C-F bonds in this compound, it can be postulated as a suitable monomer for similar polycondensation reactions. The differential reactivity of the halogen atoms could potentially allow for selective and controlled polymerization, leading to polymers with precisely defined structures and properties.

Table 1: General Methods for Synthesizing Fluorinated Pyridine-Containing Polymers

| Polymer Type | Monomers | Typical Reaction Conditions | Resulting Polymer |

|---|---|---|---|

| Poly(arylene ether) | Perfluoropyridine, Bisphenol A | NaH, DMF, 65°C | Step-growth polymer |

| Poly(arylene thioether) | Perfluoropyridine derivative, 4,4′-thiobisbenzenethiol | K₂CO₃, DMAc, 100°C | Poly(arylene thioether) |

This table presents generalized synthesis strategies for fluoropolymers based on reactions with perfluoropyridine, which are adaptable for other polyhalogenated pyridines. mdpi.com

The unique properties of fluorinated materials make them highly desirable for specialized applications. Fluorinated building blocks are foundational in synthesizing materials for optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaics. ossila.combldpharm.com

Fluorinated compounds are particularly crucial in the field of liquid crystals (LCs), which are essential for modern display technologies. researchgate.netnih.gov The incorporation of fluorine atoms into the molecular structure of an LC is a key strategy for tuning its dielectric anisotropy (Δε), a critical parameter that determines the switching behavior of the display. researchgate.netnih.gov The introduction of lateral fluorine substituents can decrease the melting point and widen the nematic phase temperature range of the liquid crystal. researchgate.net Molecules containing 2,3-difluoroaryl motifs are known to be successful as negative dielectric anisotropic liquid crystals. nih.gov Although direct application of this compound in a commercial LC mixture is not documented, its structural features make it a highly relevant candidate for the design of new LC materials.

In the realm of advanced coatings, the presence of fluorine imparts low surface energy, high thermal stability, and increased resistance to chemicals and oxidation. mdpi.com Polymers derived from fluorinated pyridines can be used to create hydrophobic and durable surfaces, with potential applications as protective coatings in the aerospace and automotive industries. mdpi.com

Design and Synthesis of Ligands and Catalysts Incorporating the this compound Scaffold

The pyridine ring is a fundamental scaffold in coordination chemistry, and its functionalization allows for the fine-tuning of the electronic and steric properties of ligands. Highly functionalized pyridines are used to create ligands for a variety of catalytic processes and to synthesize molecules with specific biological activities. researchgate.netbiosynth.com For example, 3-Chloro-2,6-difluoropyridine is noted as a reagent for synthesizing substituted pyridines and as a potent inhibitor of protein kinases. biosynth.com

The this compound molecule offers multiple reactive sites for elaboration into complex ligands. Synthetic strategies often involve the selective functionalization of the pyridine ring through methods such as regioselective lithiation followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions. researchgate.netresearchgate.net For instance, pyridonaphthyridinones have been synthesized using a Suzuki cross-coupling reaction with 2-chloro-3-fluoropyridine (B99640) as a starting material. researchgate.net

The presence of both chloro and fluoro substituents on the this compound ring allows for differential reactivity, enabling sequential and site-selective modifications to build complex molecular architectures. This makes it a valuable platform for generating libraries of novel ligands for high-throughput screening in catalyst development and drug discovery.

Role in Natural Product Synthesis and Chemical Biology Applications

While there are no specific documented instances of this compound being used in the total synthesis of a natural product, related halogenated pyridines serve as important intermediates in the synthesis of complex bioactive molecules. For example, a key intermediate for the synthesis of (±)-paroxetine, a selective serotonin (B10506) reuptake inhibitor, was prepared from 3-chloro-2-ethoxypyridine (B70323) via a 3,4-pyridyne intermediate. nih.gov This demonstrates the utility of substituted chloropyridines in constructing complex pharmaceutical scaffolds.

In chemical biology, small, highly functionalized molecules are essential for creating "chemical probes" used to study biological systems, validate drug targets, and visualize cellular processes. nih.govresearchgate.net The development of fluorogenic probes, which become fluorescent upon binding to a specific target, is a significant area of research. nih.gov The core of these probes is often a heterocyclic scaffold that can be systematically modified. The reactive nature of this compound makes it a suitable starting point for the synthesis of novel chemical probes for biological imaging and target identification. nih.govscispace.com

Biological Activity and Mechanistic Studies of 3 Chloro 2,4 Difluoropyridine Derivatives

In Vitro Biological Screening and Target Identification

The initial assessment of novel compounds involves a battery of in vitro assays to determine biological activity and identify potential molecular targets. For derivatives of 3-chloro-2,4-difluoropyridine, this would typically involve screening against various enzymes, receptors, and cell lines.

Enzyme Inhibition Assays and Receptor Binding Studies

The halogenated pyridine (B92270) scaffold is a key component in many enzyme inhibitors and receptor ligands. Studies on analogous compounds suggest that derivatives of this compound could be investigated for similar activities.

For instance, various pyridine derivatives have been designed as inhibitors for enzymes crucial in disease pathways. A novel pyridine derivative was developed as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis. Molecular docking studies indicated that the pyridine scaffold fits within the catalytic pocket of VEGFR-2, suggesting its potential as an antiangiogenic agent. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against dihydrofolate reductase (DHFR), an enzyme vital for microbial survival. ekb.eg Certain compounds in this class exhibited IC50 values significantly lower than the reference drug Trimethoprim, highlighting the potential of the pyridine core in designing effective enzyme inhibitors. ekb.eg

In receptor binding studies, dihydropyrrole[2,3-d]pyridine derivatives have been identified as potent and selective antagonists for the Corticotropin-Releasing Factor-1 (CRF-1) receptor. nih.gov These studies demonstrate that the pyridine moiety can be a crucial pharmacophore for high-affinity receptor binding. Another study synthesized 1,4-dihydropyridine (B1200194) derivatives that act as antagonists for the mineralocorticoid receptor (MR), a key regulator of blood pressure. mdpi.com

Interactive Table: Enzyme and Receptor Targets of Structurally Related Pyridine Derivatives

| Compound Class | Target | Activity |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Dihydrofolate reductase (DHFR) | Inhibition (IC50 = 0.72 µM for best compound) ekb.eg |

| (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | Inhibition nih.gov |

| Dihydropyrrole[2,3-d]pyridines | CRF-1 Receptor | Antagonist activity nih.gov |

Cell-Based Assays for Cytotoxicity, Apoptosis Induction, and Cellular Pathway Modulation

Cell-based assays are fundamental for evaluating the effects of compounds on cellular processes like proliferation, viability, and programmed cell death (apoptosis).

Derivatives of halogenated heterocycles often exhibit significant cytotoxic activity against cancer cell lines. For example, a study on 7-chloro-(4-thioalkylquinoline) derivatives found that compounds with higher oxidation states of sulfur and nitrogen atoms displayed the highest cytotoxicity against eight human cancer cell lines. mdpi.com Similarly, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized, where the insertion of a chlorine atom at the 7-position led to increased anticancer activity compared to 7-oxo derivatives. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) ekb.egnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, showed a remarkably low mean growth percent of 29.51 in the NCI-60 screen. mdpi.com

Beyond general cytotoxicity, mechanistic studies often investigate apoptosis induction. One study found that a potent 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative induced significant apoptosis in Caco-2 colon cancer cells, with a total apoptotic cell population of 42.35% compared to 1.92% in control cells. nih.gov This was accompanied by the activation of the pro-apoptotic Bax gene and suppression of the anti-apoptotic Bcl-2 gene. nih.gov Another study on guanidine (B92328) derivatives showed that the most active compounds induced apoptosis in cancer cells by causing a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase of the cell cycle. mdpi.com

Interactive Table: Cytotoxic and Apoptotic Activity of Related Heterocyclic Compounds

| Compound Class | Cell Line(s) | Activity Type | Key Findings |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) derivatives | 8 Human Cancer Cell Lines | Cytotoxicity | IC50 values varied based on oxidation state and substituents mdpi.com |

| 7-Chloro-thiazolo[4,5-d]pyrimidine derivatives | NCI-60 Panel | Cytotoxicity | Mean growth percent of 29.51 for the most active compound mdpi.com |

| 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 | Apoptosis Induction | 42.35% total apoptosis; activation of Bax, suppression of Bcl-2 nih.gov |

In Vivo Efficacy and Pharmacodynamic Studies of Derivatives (focus on mechanisms of action)

While in vivo data for this compound derivatives are not available, studies on related compounds provide insights into potential mechanisms. For instance, a study on antimicrobial naphthyridine derivatives showed that one compound exhibited excellent in vivo efficacy in a rat model of S. aureus infection. mdpi.com Mechanistic studies indicated that this compound likely acts by inhibiting FabI, an essential enzyme in bacterial fatty acid synthesis. mdpi.com Such studies are critical for translating in vitro findings into potential therapeutic applications and understanding how a compound interacts with a biological system.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are essential for optimizing lead compounds. They involve systematically modifying the chemical structure to understand how different functional groups and their positions affect biological activity, potency, selectivity, and metabolic properties.

Rational Design of Derivatives Based on this compound for Optimized Bioactivity

The rational design of this compound derivatives would leverage the known effects of chloro and fluoro substituents. The 3-chloro-2,4-difluoro substitution pattern creates a unique electronic environment on the pyridine ring, influencing its ability to participate in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets.

For example, in the design of novel phosphodiesterase 3 (PDE3) inhibitors, a series of pyridine derivatives were synthesized and evaluated. nih.gov The study found that specific substitutions on the pyridine core were crucial for activity. This rational design approach, combining synthesis with biological evaluation and molecular modeling, is key to developing compounds with optimized bioactivity. Similarly, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed as antibacterial agents, with one compound exhibiting an 8-fold stronger inhibitory effect than the commercial antibiotic linezolid. nih.gov

Impact of Substitution Patterns on Biological Potency, Selectivity, and Metabolism

The position and nature of substituents on a heterocyclic core are critical determinants of its biological profile.

Potency: In a series of antimicrobial thiazoles, the position of a chloro substituent was shown to be critical. A 2-chloro substitution induced activity against all tested strains, while a 3-chloro substitution was only active against a subset of strains. mdpi.com A 4-chloro substitution inactivated the compounds, demonstrating the profound impact of positional isomerism on potency. mdpi.com In another study on anticancer 1,4-dihydropyridines, the presence of a 3-fluorophenyl group was associated with cytotoxicity against HeLa cells. mdpi.com